1-[6-(4-Methoxyphenyl)pyridazin-3-YL]piperidine-3-carboxylic acid 1-[6-(4-Methoxyphenyl)pyridazin-3-YL]piperidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1285343-64-7
VCID: VC5440857
InChI: InChI=1S/C17H19N3O3/c1-23-14-6-4-12(5-7-14)15-8-9-16(19-18-15)20-10-2-3-13(11-20)17(21)22/h4-9,13H,2-3,10-11H2,1H3,(H,21,22)
SMILES: COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCCC(C3)C(=O)O
Molecular Formula: C17H19N3O3
Molecular Weight: 313.357

1-[6-(4-Methoxyphenyl)pyridazin-3-YL]piperidine-3-carboxylic acid

CAS No.: 1285343-64-7

Cat. No.: VC5440857

Molecular Formula: C17H19N3O3

Molecular Weight: 313.357

* For research use only. Not for human or veterinary use.

1-[6-(4-Methoxyphenyl)pyridazin-3-YL]piperidine-3-carboxylic acid - 1285343-64-7

Specification

CAS No. 1285343-64-7
Molecular Formula C17H19N3O3
Molecular Weight 313.357
IUPAC Name 1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxylic acid
Standard InChI InChI=1S/C17H19N3O3/c1-23-14-6-4-12(5-7-14)15-8-9-16(19-18-15)20-10-2-3-13(11-20)17(21)22/h4-9,13H,2-3,10-11H2,1H3,(H,21,22)
Standard InChI Key PJIXQZBMBJQRHW-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCCC(C3)C(=O)O

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is 1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxylic acid, reflecting its three primary components:

  • A piperidine ring substituted at position 3 with a carboxylic acid group.

  • A pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms) substituted at position 6 with a 4-methoxyphenyl group.

  • A methoxyphenyl substituent (a benzene ring with a methoxy group at the para position).

The molecular formula is C₁₇H₁₉N₃O₃, with a calculated molecular weight of 313.35 g/mol. Key structural features include:

PropertyValue
Molecular FormulaC₁₇H₁₉N₃O₃
Molecular Weight313.35 g/mol
Hydrogen Bond Donors1 (carboxylic acid -OH)
Hydrogen Bond Acceptors5 (3 N atoms, 2 O atoms)
Rotatable Bond Count4

These parameters influence its solubility, bioavailability, and interaction with biological targets .

Structural Analysis

The compound’s planar pyridazine ring facilitates π-π stacking interactions with aromatic residues in proteins, while the methoxy group enhances lipophilicity, potentially improving membrane permeability. The piperidine ring’s chair conformation introduces steric effects that may modulate binding affinity to enzymatic pockets .

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis protocol for this compound is publicly available, analogous molecules suggest a multi-step approach:

  • Pyridazine Core Formation:
    Pyridazine rings are typically synthesized via cyclization reactions. For example, condensation of 1,4-diketones with hydrazine yields pyridazine derivatives. Substitution at position 6 can be achieved using Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid .

  • Piperidine Ring Functionalization:
    Piperidine-3-carboxylic acid is prepared through Strecker synthesis or hydrogenation of pyridine derivatives. The carboxylic acid group is introduced via hydrolysis of nitriles or oxidation of alcohols .

  • Coupling Reactions:
    The pyridazine and piperidine moieties are linked using nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling. For instance, reacting 6-chloropyridazine with piperidine-3-carboxylic acid under basic conditions could yield the target compound .

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring substitution occurs exclusively at position 3 of the piperidine and position 6 of the pyridazine.

  • Purification: Separating isomers or byproducts using column chromatography or recrystallization .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is biphasic:

  • Lipophilic Domains: The methoxyphenyl and piperidine groups confer moderate solubility in organic solvents (e.g., DMSO, ethanol).

  • Hydrophilic Domains: The carboxylic acid group enhances aqueous solubility at physiological pH (∼2.5 mg/mL at pH 7.4) .

Stability studies on analogs indicate susceptibility to:

  • Oxidation: The methoxy group may degrade under strong oxidizing conditions.

  • Hydrolysis: The ester derivatives (e.g., ethyl esters) are prone to hydrolysis in acidic or basic environments .

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at ∼1700 cm⁻¹ (C=O stretch) and ∼1250 cm⁻¹ (C-O-C stretch).

  • NMR: Distinct signals for the methoxy protons (δ 3.8 ppm), pyridazine aromatic protons (δ 8.1–8.3 ppm), and piperidine protons (δ 1.5–2.7 ppm) .

Current Research and Future Directions

Recent studies focus on:

  • Prodrug Development: Esterifying the carboxylic acid to improve oral bioavailability .

  • Structure-Activity Relationships (SAR): Modifying the methoxy group to enhance target selectivity .

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